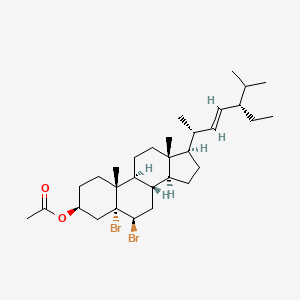
2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid: is an organic compound with the molecular formula C19H18O6 and a molecular weight of 342.34 g/mol . This compound is a derivative of phenanthrene, characterized by the presence of four methoxy groups and a carboxylic acid group attached to the phenanthrene core. It is typically found as a brown solid and has a melting point greater than 256°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid typically involves the use of phenanthrene as a starting materialOne common method involves the use of benzeneacetic acid, α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxy-, (αZ)- as an intermediate .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves multiple steps of chemical reactions, purification, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed:
Oxidation: Products may include phenanthrene derivatives with additional oxygen-containing functional groups.
Reduction: Products may include phenanthrene derivatives with alcohol or alkane groups.
Substitution: Products may include phenanthrene derivatives with various substituted functional groups.
Scientific Research Applications
2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation, depending on the specific biological context.
Comparison with Similar Compounds
2,3,6,7-Tetramethoxyphenanthrene: Similar structure but lacks the carboxylic acid group.
9-Phenanthrenecarboxylic Acid: Similar structure but lacks the methoxy groups.
2,3,6,7-Tetramethoxy-9-anthracenecarboxylic Acid: Similar structure but with an anthracene core instead of phenanthrene.
Uniqueness: 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid is unique due to the combination of four methoxy groups and a carboxylic acid group on the phenanthrene core. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35676-02-9 |
|---|---|
Molecular Formula |
C₁₉H₁₈O₆ |
Molecular Weight |
342.34 |
Synonyms |
2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)


![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
